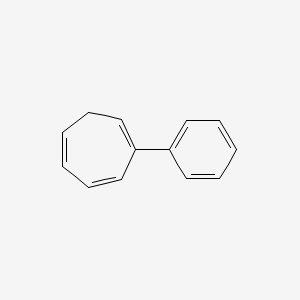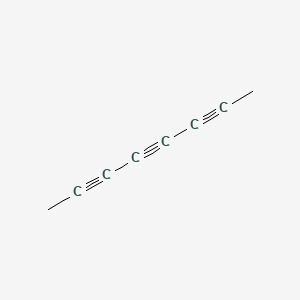![molecular formula C10H16O B14759906 1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one CAS No. 1856-74-2](/img/structure/B14759906.png)
1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,6-Dimethylbicyclo[310]hexan-3-yl)ethan-1-one is a bicyclic ketone compound characterized by its unique structure, which includes a bicyclo[310]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
6,6-Dimethylbicyclo[3.1.0]hexan-3-one: A closely related compound with a similar bicyclic structure.
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-: Another bicyclic compound with comparable structural features.
Uniqueness: 1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical and biological properties. Its high ring strain and diastereoselectivity in synthesis make it a valuable compound for various applications .
Properties
CAS No. |
1856-74-2 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(6,6-dimethyl-3-bicyclo[3.1.0]hexanyl)ethanone |
InChI |
InChI=1S/C10H16O/c1-6(11)7-4-8-9(5-7)10(8,2)3/h7-9H,4-5H2,1-3H3 |
InChI Key |
AEJVFGYEZXMAPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2C(C1)C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


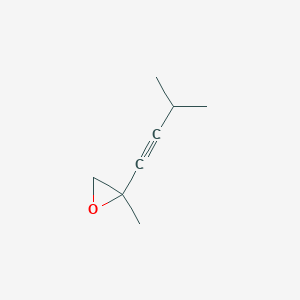

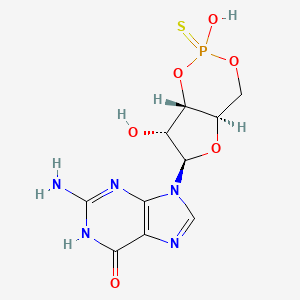
![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)
![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)

![[4-(9H-fluoren-9-yl)piperazin-1-yl]-(triazolo[4,5-b]pyridin-1-yl)methanone](/img/structure/B14759871.png)
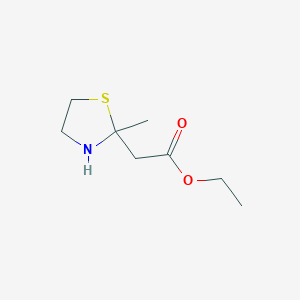
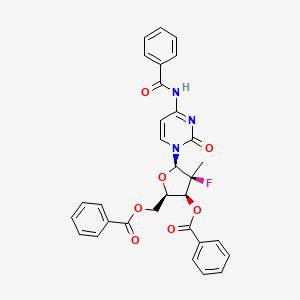
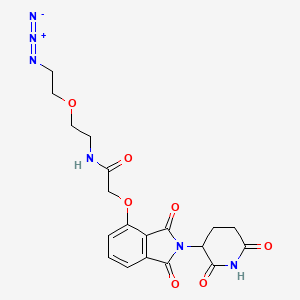
![N-(2-Methyl-5-(3-(3,4,5-trimethoxybenzoyl)ureido)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14759885.png)
